Methyl 6-chloro-4-methylnicotinate

Descripción general

Descripción

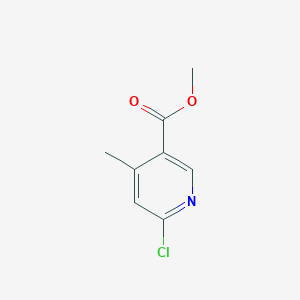

“Methyl 6-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 1224464-97-4 . It has a molecular weight of 185.61 and its IUPAC name is methyl 6-chloro-4-methylnicotinate .

Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-4-methylnicotinate” is 1S/C8H8ClNO2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methylnicotinate” is a solid under normal conditions . It has a predicted boiling point of 252.3±35.0 °C and a predicted density of 1.247±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Clinical Development

Methyl 6-chloro-4-methylnicotinate is utilized in chemical synthesis processes. An example of this is its use in the development of P2Y12 receptor antagonists, such as AZD1283, a selective and reversible antagonist. This compound was synthesized through a process involving ethyl 6-chloro-5-cyano-2-methylnicotinate and further developed for preclinical and clinical studies, highlighting its significance in drug development (Andersen et al., 2013).

Photodegradation Studies

Methyl 6-chloro-4-methylnicotinate is also relevant in studies involving photodegradation. For instance, in the research of photodegradation of dyes, this compound has been indirectly involved in understanding the efficacy of various photocatalysts, such as titanium dioxide and zinc oxide, under UV and solar light (Kansal et al., 2007).

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of methyl 6-chloro-4-methylnicotinate have been studied for their potential in forming coordination complexes with silver(I) ions. These complexes exhibit varied structures, ranging from coordination polymers to hydrogen-bonded coordination dimers (Aakeröy & Beatty, 1999).

Antibacterial Applications

Transition metal complexes involving derivatives of methyl 6-chloro-4-methylnicotinate have been studied for their antibacterial properties. For example, complexes with Co(II), Ni(II), and Cu(II) showed potential antibacterial activity against common bacteria like Escherichia coli and Staphylococcus aureus (Verma & Bhojak, 2018).

Enzymatic Biotransformation

Enzymatic biotransformation studies have utilized methyl 6-chloro-4-methylnicotinate. Bacteria capable of degrading this compound have been isolated and shown to catalyze regioselective hydroxylations, leading to the production of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).

Stability and Phototautomerism Studies

The stability of methyl 6-chloro-4-methylnicotinate in solutions has been a subject of interest in pharmaceutical applications. Studies on its degradation and stability under various conditions have provided insights into its longevity and suitability for clinical use (Ross & Katzman, 2008). Additionally, the compound has been studied for its solvatochromism and prototropism, exploring its behavior in different solvents and acid-base concentrations (Nayak & Dogra, 2004).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it’s harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 6-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVXASUNSLLUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673137 | |

| Record name | Methyl 6-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-methylnicotinate | |

CAS RN |

1224464-97-4 | |

| Record name | Methyl 6-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)